8-Bromo-N4,7-dimethylquinoline-3,4-diamine
Description
8-Bromo-N4,7-dimethylquinoline-3,4-diamine is a synthetic quinoline derivative characterized by a bromine substituent at position 8, methyl groups at N4 and position 7, and amine groups at positions 3 and 4.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
8-bromo-4-N,7-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-6-3-4-7-10(14-2)8(13)5-15-11(7)9(6)12/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
SJFCNHZUUDJSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)NC)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine typically involves the bromination of N4,7-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
8-Bromo-N4,7-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-N4,7-dimethylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Preliminary studies may explore its potential therapeutic applications, although detailed clinical data is often limited.
Mechanism of Action
The mechanism of action of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine and Analogues
Key Findings and Implications
DNA Intercalation Potential
- Planarity and Substituent Effects: The planar quinoline core of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine may facilitate DNA intercalation, similar to purine (ICI) and quinazoline (IC2) derivatives. However, steric hindrance from the N4 and C7 methyl groups could reduce binding efficiency compared to IC2 or IC5, which lack bulky substituents .
- Halogen Impact : Bromine at C8 may enhance intercalation via hydrophobic interactions with DNA base pairs, as seen in halogenated intercalators like ethidium bromide. This contrasts with ICI’s chloromethyl group, which improves intercalation but introduces reactivity concerns .
Structural Limitations
- Tetrahydroquinoline vs. Quinoline: The tetrahydroquinoline derivative () lacks planarity due to saturation, rendering it unsuitable for intercalation. This underscores the importance of aromaticity in DNA-binding applications .
Biological Activity
8-Bromo-N4,7-dimethylquinoline-3,4-diamine is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.
The molecular formula of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine is C10H10BrN3. It features a bromine atom at the 8-position and two methyl groups at the 4 and 7 positions of the quinoline ring. The presence of amino groups enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN3 |
| Molecular Weight | 256.11 g/mol |
| IUPAC Name | 8-Bromo-N4,7-dimethylquinoline-3,4-diamine |
| SMILES | BrC1=CC2=C(C=C1N(C)C)N=C(N)C2=N |
Biological Activity Overview
Research has indicated that quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activity of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine has been explored in several studies.
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, a study found that compounds similar to 8-Bromo-N4,7-dimethylquinoline-3,4-diamine exhibited activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that 8-Bromo-N4,7-dimethylquinoline-3,4-diamine can inhibit the proliferation of several cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 8-Bromo-N4,7-dimethylquinoline-3,4-diamine had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- Antitumor Mechanism Investigation : In a study examining the effects on human breast cancer cells (MCF-7), treatment with 8-Bromo-N4,7-dimethylquinoline-3,4-diamine resulted in a significant decrease in cell viability (up to 70% at a concentration of 50 µM). Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptosis.
The biological activity of 8-Bromo-N4,7-dimethylquinoline-3,4-diamine is primarily attributed to its ability to interact with cellular targets:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : By inhibiting key enzymes such as topoisomerases and kinases involved in cell division and survival pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
